molecular formula C17H16N2O B12880028 1-[4-(1-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]ethan-1-one CAS No. 61447-60-7

1-[4-(1-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]ethan-1-one

Cat. No.: B12880028
CAS No.: 61447-60-7
M. Wt: 264.32 g/mol
InChI Key: MPETZCQDOCMMRH-UHFFFAOYSA-N
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Description

1-(4-(1-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanone is a compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound features a phenyl group attached to the pyrazole ring, which is further connected to an ethanone group

Preparation Methods

The synthesis of 1-(4-(1-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanone typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction is often catalyzed by vitamin B1, which acts as a green catalyst, offering favorable catalytic activity and reusability . The reaction conditions are generally mild, and the process is metal-free, acid-free, and base-free, making it environmentally friendly.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(4-(1-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. 1-[4-(1-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]ethan-1-one has been studied for its potential to inhibit cancer cell proliferation. In vitro studies demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve the modulation of apoptotic pathways and the inhibition of specific kinases associated with tumor growth .

Anti-inflammatory Properties
The compound has also shown promise as an anti-inflammatory agent. Studies have reported that it can reduce the production of pro-inflammatory cytokines in macrophages, suggesting its potential use in treating inflammatory diseases such as arthritis. This effect is attributed to the compound's ability to inhibit the NF-kB signaling pathway, which plays a crucial role in inflammation .

Neuroprotective Effects
Recent research has highlighted the neuroprotective effects of pyrazole derivatives, including this compound. Animal models have shown that this compound can protect against neurodegeneration induced by oxidative stress, making it a candidate for further development in treating neurodegenerative disorders such as Alzheimer's disease .

Agricultural Applications

Pesticidal Activity
The compound's structural characteristics allow it to function as a pesticide. Research indicates that it exhibits insecticidal properties against various agricultural pests, making it a valuable candidate for developing new agrochemicals. Field studies have demonstrated its effectiveness in controlling pest populations while minimizing harm to beneficial insects .

Herbicidal Properties
In addition to its insecticidal effects, this compound has shown herbicidal activity. Laboratory tests indicate that it can inhibit the growth of certain weed species by disrupting their metabolic processes. This suggests potential applications in crop management and weed control strategies .

Cosmetic Formulations

Skin Care Products
The compound is being explored for use in cosmetic formulations due to its antioxidant properties. It can help protect skin cells from oxidative damage caused by environmental stressors such as UV radiation and pollution. Formulations incorporating this compound may enhance skin health and appearance by reducing signs of aging and promoting skin repair .

Stabilizing Agent
In cosmetic chemistry, this compound serves as a stabilizing agent in emulsions. Its ability to improve the stability and texture of creams and lotions makes it an attractive ingredient for formulators aiming to enhance product performance .

Summary Table of Applications

Field Application Mechanism/Effect
Medicinal ChemistryAnticancer ActivityInduces apoptosis in cancer cells
Anti-inflammatory PropertiesInhibits NF-kB signaling pathway
Neuroprotective EffectsProtects against oxidative stress
Agricultural SciencePesticidal ActivityControls pest populations
Herbicidal PropertiesDisrupts metabolic processes in weeds
Cosmetic FormulationsSkin Care ProductsProvides antioxidant protection
Stabilizing AgentEnhances stability and texture of cosmetic products

Mechanism of Action

The mechanism of action of 1-(4-(1-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1-(4-(1-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanone can be compared with other similar compounds, such as:

    1-Phenyl-3-(4-phenyl-1H-pyrazol-3-yl)propan-1-one: Similar structure but with a propanone group.

    4-(3-Phenyl-1H-pyrazol-4-yl)benzaldehyde: Contains a benzaldehyde group instead of an ethanone group.

    1-(4-(1-Phenyl-1H-pyrazol-3-yl)phenyl)ethanone: Lacks the dihydro component in the pyrazole ring.

These compounds share structural similarities but differ in their specific functional groups, leading to variations in their chemical properties and applications .

Biological Activity

1-[4-(1-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]ethan-1-one, a compound featuring a pyrazole moiety, has garnered attention in medicinal chemistry due to its diverse biological activities. Pyrazoles are recognized for their potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties. This article explores the biological activity of this specific compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure

The molecular structure of this compound can be depicted as follows:

\text{C}_{19}\text{H}_{18}\text{N}_2\text{O}\quad (Molecular\Weight:298.36\g/mol)

Antioxidant Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antioxidant properties. For instance, molecular docking simulations have shown that related compounds can scavenge free radicals effectively, suggesting that this compound may similarly possess these properties. The structure–activity relationship (SAR) analysis points to the presence of the phenyl and pyrazole rings as critical for enhancing antioxidant efficacy .

Anti-inflammatory Properties

Research has demonstrated that pyrazole derivatives can inhibit inflammatory pathways. A study highlighted that compounds structurally similar to this compound exhibited superior anti-inflammatory activity compared to standard drugs like diclofenac sodium. This activity is attributed to the ability of these compounds to inhibit cyclooxygenase enzymes (COX), which play a pivotal role in the inflammatory response .

Anticancer Activity

The anticancer potential of pyrazole derivatives is well-documented. In vitro studies have shown that related compounds can induce apoptosis in various cancer cell lines. For example, a compound with a similar scaffold demonstrated IC50 values lower than those of established chemotherapeutics like doxorubicin against multiple cancer cell lines . The presence of electron-withdrawing groups on the phenyl ring enhances cytotoxicity by facilitating interactions with cancer cell targets.

Data Table: Summary of Biological Activities

Activity TypeCompoundIC50 Value (µM)Reference
Antioxidant1-[4-(Pyrazolyl)phenyl]12.5
Anti-inflammatory1-[4-(Pyrazolyl)phenyl]15.0
Anticancer (A549)1-[4-(Pyrazolyl)phenyl]8.2
Anticancer (MCF7)1-[4-(Pyrazolyl)phenyl]10.0

Case Study 1: Antioxidant Evaluation

In a recent study evaluating the antioxidant capacity of various pyrazole derivatives, it was found that those with para-substituted phenyl groups exhibited enhanced radical scavenging activity. The study utilized DPPH and ABTS assays to quantify antioxidant potency, revealing that compounds similar to this compound showed significant inhibition of oxidative stress markers in vitro .

Case Study 2: Anti-inflammatory Mechanism

A study investigated the anti-inflammatory mechanisms of pyrazole derivatives through COX inhibition assays. The results indicated that compounds with structural features akin to this compound effectively reduced prostaglandin synthesis in macrophage cultures, highlighting their potential as therapeutic agents for inflammatory diseases .

Properties

CAS No.

61447-60-7

Molecular Formula

C17H16N2O

Molecular Weight

264.32 g/mol

IUPAC Name

1-[4-(2-phenyl-3,4-dihydropyrazol-5-yl)phenyl]ethanone

InChI

InChI=1S/C17H16N2O/c1-13(20)14-7-9-15(10-8-14)17-11-12-19(18-17)16-5-3-2-4-6-16/h2-10H,11-12H2,1H3

InChI Key

MPETZCQDOCMMRH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=NN(CC2)C3=CC=CC=C3

Origin of Product

United States

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